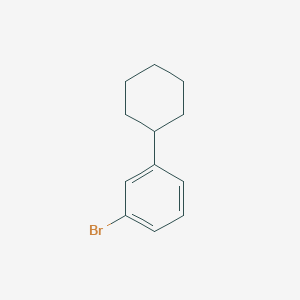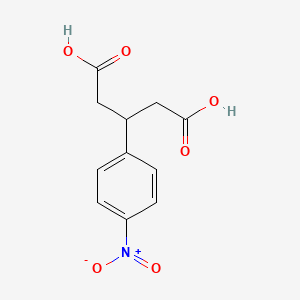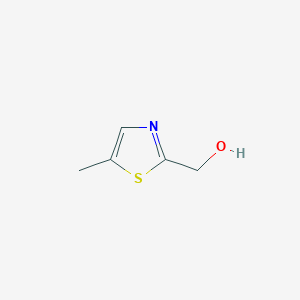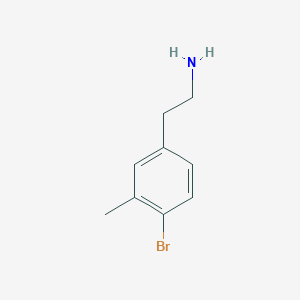
5-(4-Isopropylphenyl)thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Isopropylphenyl)thiophene-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C14H14O2S . It has a molecular weight of 246.33 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of thiophene derivatives, including 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid, often involves heterocyclization of various substrates . The condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid can be represented by the InChI code: 1S/C14H14O2S/c1-9(2)10-3-5-11(6-4-10)12-7-8-13(17-12)14(15)16/h3-9H,1-2H3,(H,15,16) .Chemical Reactions Analysis
Thiophene-2-carboxylic acid, a related compound, undergoes double deprotonation upon treatment with LDA to give the 5-lithio derivative, a precursor to many 5-substituted derivatives . It has been widely studied as a substrate in coupling reactions and olefinations .Physical And Chemical Properties Analysis
5-(4-Isopropylphenyl)thiophene-2-carboxylic acid is a solid substance . It should be stored in a refrigerator .Scientific Research Applications
Immunomodulatory Potential
5-(4-Isopropylphenyl)thiophene-2-carboxylic acid and its derivatives have been explored for their immunomodulatory properties. For instance, novel butenamides synthesized from similar thiophene carboxylic acids showed immunosuppressive activity, particularly against proliferating concanavalin A-stimulated T-lymphocytes (Axton et al., 1992).
Synthesis of Functional Derivatives
Thiophene and its derivatives, like 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid, have been used extensively in the synthesis of various functional derivatives. For example, thiophenes reacted with isothiocyanates, leading to the formation of N-substituted carbothioamides (Jagodziński et al., 1986).
Development of Supramolecular Complexes
Supramolecular complexes derived from thiophene-2-carboxylic acids have shown promise in liquid-crystalline applications. A study discussed the formation of novel supramolecular liquid-crystalline complexes from derivatives of thiophene-2-carboxylic acids, highlighting their potential in materials science (Tso et al., 1998).
Bromination and Chemical Modification
The modification of thiophene-2-carboxylic acids through bromination and subsequent chemical transformations is another key area of research. This process is crucial for synthesizing various chemical compounds with potential applications in organic chemistry (Taydakov & Krasnoselskiy, 2010).
Synthesis of Spasmolytic Agents
In medicinal chemistry, thiophene-based derivatives, including those of 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid, have been synthesized and tested for their spasmolytic activities. This research is pivotal in discovering new therapeutic agents (Rasool et al., 2020).
Application in Liquid Crystalline Ester Synthesis
Research into the synthesis of novel liquid crystalline esters using thiophene-2-carboxylic acid derivatives has shown significant advancements. Such compounds exhibit unique properties like ferroelectric and antiferroelectric behaviors, making them valuable in material science (Matharu et al., 2000).
Safety And Hazards
properties
IUPAC Name |
5-(4-propan-2-ylphenyl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2S/c1-9(2)10-3-5-11(6-4-10)12-7-8-13(17-12)14(15)16/h3-9H,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIODYGXPIOIST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC=C(S2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602576 |
Source


|
| Record name | 5-[4-(Propan-2-yl)phenyl]thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Isopropylphenyl)thiophene-2-carboxylic acid | |
CAS RN |
943115-91-1 |
Source


|
| Record name | 5-[4-(Propan-2-yl)phenyl]thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1319468.png)
![8-Chloro[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1319473.png)









![5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1319487.png)
![N-[2-(3-bromophenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B1319494.png)
